

IUPAC nomenclature and CAS number for 2,2-dimethylchroman-4-one

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Compound of Interest

Compound Name: *2,2-dimethylchroman-4-one*

Cat. No.: *B181875*

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An In-Depth Technical Guide to **2,2-Dimethylchroman-4-one**: Synthesis, Characterization, and Applications

Introduction

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.^{[1][2]} This heterocyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile template for the design and development of novel therapeutic agents.^[3] A subtle yet critical structural distinction—the absence of the C2-C3 double bond found in its chromone analogue—imparts significant differences in the chemical reactivity and biological profiles of chroman-4-ones.^{[1][3]}

This guide focuses on a specific, foundational member of this class: **2,2-dimethylchroman-4-one**. The introduction of the gem-dimethyl group at the C2 position sterically locks the heterocyclic ring, influencing its conformation and metabolic stability, making it an intriguing starting point for synthetic campaigns. As a Senior Application Scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical overview, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations in its synthesis, characterization, and application.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all chemical research. **2,2-Dimethylchroman-4-one** is a synthetic compound that serves as a key building block for more complex molecules. Its fundamental properties are summarized below.

Identifier	Value	Source
IUPAC Name	2,2-dimethyl-2,3-dihydro-4H-chromen-4-one	PubChem[4]
CAS Number	3780-33-4	Biosynth, Apollo Scientific[5], ChemScene[6]
Molecular Formula	C ₁₁ H ₁₂ O ₂	PubChem[4], ChemScene[6]
Molecular Weight	176.21 g/mol	PubChem[4], ChemScene[6]
SMILES	CC1(CC(=O)C2=CC=CC=C2O1)C	PubChem[4]
Synonyms	2,2-Dimethyl-4-chromanone, 2,3-Dihydro-2,2-dimethyl-4H-1-benzopyran-4-one	PubChem[4]

Structural Anatomy

The structure of **2,2-dimethylchroman-4-one** features several key components that dictate its chemical behavior. Understanding this anatomy is crucial for interpreting spectroscopic data and predicting reactivity.

Caption: Structure of **2,2-dimethylchroman-4-one** with IUPAC numbering.

Part 2: Synthesis Methodologies

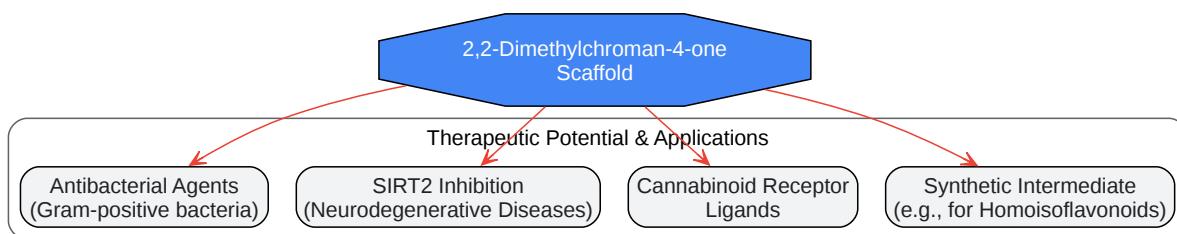
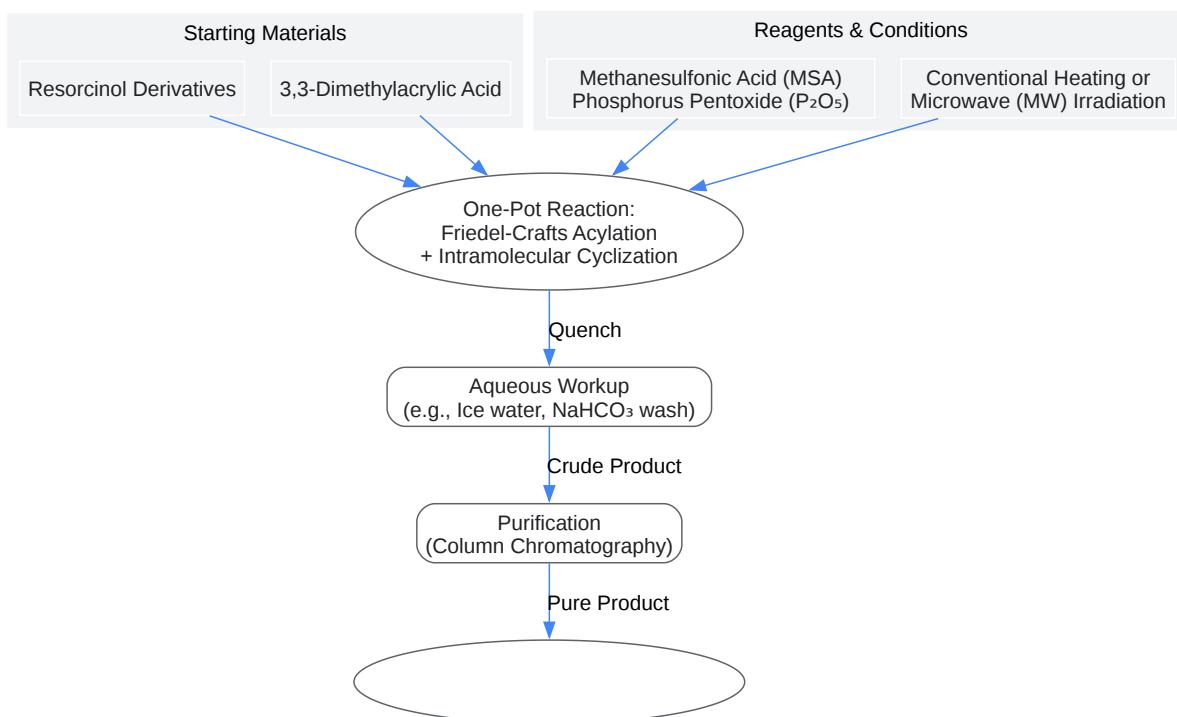
The synthesis of the **2,2-dimethylchroman-4-one** core relies on forming the heterocyclic ring adjacent to the phenyl group. The most direct and widely cited approach is an acid-catalyzed reaction between a phenol (or a substituted phenol) and an acrylic acid derivative.

Protocol: Acid-Catalyzed Cyclization of Resorcinol with 3,3-Dimethylacrylic Acid

This method exemplifies a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization (an oxa-Michael addition). It is an efficient route, often amenable to microwave-assisted conditions to accelerate the reaction.[\[7\]](#)

Causality Behind Experimental Choices:

- Reactants: Resorcinol provides the phenolic ring system. 3,3-Dimethylacrylic acid serves as the four-carbon unit required to form the gem-dimethyl-substituted pyranone ring.
- Catalyst System (Methanesulfonic Acid & P₂O₅): Methanesulfonic acid is a strong, non-oxidizing acid that protonates the acrylic acid, activating it for electrophilic aromatic substitution (the Friedel-Crafts step). Phosphorus pentoxide (P₂O₅) acts as a powerful dehydrating agent, driving the cyclization equilibrium toward the product by removing water.
- Heating (Conventional or Microwave): This reaction requires energy input to overcome the activation energy for both the acylation and cyclization steps. Microwave heating offers rapid, uniform heating, often reducing reaction times and improving yields compared to conventional oil baths.[\[7\]](#)



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